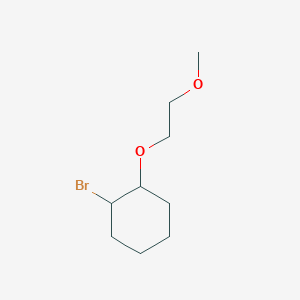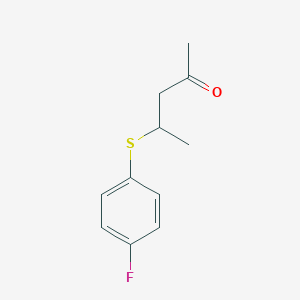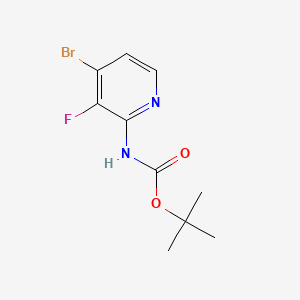![molecular formula C7H14ClN B13493970 N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride CAS No. 2866307-35-7](/img/structure/B13493970.png)
N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride is a compound that belongs to the class of cyclopropane derivatives. Cyclopropane derivatives are known for their unique chemical properties due to the strain in their three-membered ring structure. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride typically involves the reaction of cyclopropane derivatives with methylamine under specific conditions. One common method is the reaction of 1,1’-bi(cyclopropane) with methylamine in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction may produce simpler amines.
Applications De Recherche Scientifique
N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials with unique properties due to the strain in the cyclopropane ring.
Mécanisme D'action
The mechanism of action of N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopropane derivatives such as:
- 1-methylcyclopropylamine hydrochloride
- N-methyl-1-naphthalenemethylamine hydrochloride
- Bicyclo[1.1.0]butanes
Uniqueness
N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the cyclopropane ring introduces strain, making the compound more reactive and versatile in various chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
2866307-35-7 |
|---|---|
Formule moléculaire |
C7H14ClN |
Poids moléculaire |
147.64 g/mol |
Nom IUPAC |
1-cyclopropyl-N-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-8-7(4-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H |
Clé InChI |
ADUHIZSCZKXOFA-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CC1)C2CC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13493902.png)

![6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13493913.png)
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid](/img/structure/B13493916.png)


![4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole](/img/structure/B13493944.png)

![Benzyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B13493958.png)


![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B13493977.png)

